2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S/c25-18-7-3-1-5-16(18)24-27-20(13-32-24)17-6-2-4-8-19(17)26-23(28)12-29-15-9-10-21-22(11-15)31-14-30-21/h1-11,13H,12,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWGGIFGATKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and thiazole derivatives. The synthetic pathway often includes:
- Formation of the benzo[d][1,3]dioxole core : This is achieved through standard methods of electrophilic aromatic substitution.
- Thiazole integration : The thiazole ring is introduced through reactions involving thioketones or thioamides.
- Final coupling : The acetamide group is appended via acylation reactions.
Anticancer Properties
Research indicates that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells. The IC50 values for these compounds suggest a potent effect compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
The anticancer mechanisms of this compound involve:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
- Apoptosis Induction : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at various phases, contributing to its antiproliferative effects.
Anti-inflammatory and Antimicrobial Effects
While primarily noted for its anticancer properties, compounds derived from similar structures have also demonstrated anti-inflammatory and antimicrobial activities. For example, some derivatives showed significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in vitro .
Case Studies
In a study published in PubMed, researchers synthesized various derivatives of benzo[d][1,3]dioxole and assessed their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity while remaining non-toxic to normal cells, highlighting their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87). The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
- IC50 Values :
- MCF-7: 25.72 ± 3.95 μM
- U87: 45.2 ± 13.0 μM
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in managing inflammatory conditions .
- Inhibition Rates :
- COX-1: IC50 = 0.31 μM
- COX-2: IC50 = 3.11 μM
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results against Staphylococcus aureus with an MIC of 0.015 mg/mL .
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
- Inflammation Model : In a rat model of arthritis, administration of the compound led to decreased joint swelling and pain scores compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessing its effectiveness against skin infections showed that patients treated with the compound had faster recovery times compared to those receiving standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Piperazine/Piperidine Moieties
Compounds from , and 5 share the benzodioxole core but differ in substituents:
- Compound 25 () : Contains a trifluoromethylphenyl-piperazine group.
- Yield : 75%, Melting Point : 171–172°C.
- Elemental Analysis : C (62.25% calc, 62.41% obs), H (5.42% calc, 5.40% obs), N (5.38% calc, 5.24% obs).
- Compound 9 () : Features an o-tolyl-piperazine substituent.
- Yield : 80%, Melting Point : 202–203°C.
- Compound 21 () : Substituted with a 3-chlorophenyl-piperazine group.
- Yield : 65%, Melting Point : ~177–178°C.
Key Differences :
- The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., chlorophenyl or tolyl groups) .
Thiazole-Containing Analogues
While direct thiazole analogues are absent in the evidence, compounds like KCH-1521 () share the benzodioxole-acetamide scaffold but incorporate an indole-ethylcarbamoyl group instead of thiazole.
- KCH-1521 : Demonstrated anti-angiogenic activity via talin modulation in HUVECs.
- Synthesis : Both compounds utilize carbodiimide coupling for acetamide formation, but the target compound’s thiazole ring likely requires distinct cyclization steps .
Halogen-Substituted Analogues
highlights halogenated derivatives (e.g., bromophenyl, chlorophenyl):
- Compound 24 (4-bromophenyl): Yield: 72%, Melting Point: ~177–178°C. C Content: 54.95% (obs) vs. higher C in non-halogenated analogues.
- Target Compound : Fluorine’s smaller atomic radius and electronegativity may improve pharmacokinetics (e.g., bioavailability) compared to bulkier halogens like bromine .
Yield and Purity
- Target Compound : Specific yield/melting point data are unavailable, but structurally related compounds (e.g., piperazine derivatives) achieve yields of 55–82% ().
- Elemental Analysis : Discrepancies ≤0.5% in C/H/N content for analogues suggest high purity, a benchmark applicable to the target compound .
Spectral Confirmation
- NMR : 1H and 13C NMR spectra for analogues confirm benzodioxole protons (δ 6.7–7.1 ppm) and acetamide carbonyls (δ ~170 ppm). Thiazole protons in the target compound would likely appear at δ 7.5–8.5 ppm, differing from piperazine signals (δ 2.5–3.5 ppm) .
Melting Points and Stability
- Piperazine Analogues : Higher melting points (171–203°C) suggest strong crystalline packing.
Bioactivity Trends
Tabulated Comparison of Key Compounds
| Compound ID | Core Structure | Substituent | Yield (%) | Melting Point (°C) | C/H/N Content (%) |
|---|---|---|---|---|---|
| Target Compound | Benzodioxole-thiazole | 2-Fluorophenyl | N/A | N/A | N/A |
| Compound 25 (E1) | Benzodioxole-piperazine | 2-Trifluoromethylphenyl | 75 | 171–172 | 62.25/5.42/5.38 (calc) |
| Compound 9 (E3) | Benzodioxole-piperazine | o-Tolyl | 80 | 202–203 | Matched calc/obs |
| Compound 24 (E5) | Benzodioxole-piperazine | 4-Bromophenyl | 72 | ~177–178 | 54.95 (C, obs) |
| KCH-1521 (E12) | Benzodioxole-indole | Indole-ethylcarbamoyl | N/A | N/A | Confirmed via NMR/MS |
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a benzo[d][1,3]dioxole moiety linked via an ether-oxygen to an acetamide backbone, which is further substituted with a thiazole ring bearing a 2-fluorophenyl group. The thiazole ring and fluorophenyl group enhance lipophilicity and potential π-π stacking interactions with biological targets, while the dioxole group may improve metabolic stability . Structural analogs with similar motifs exhibit antimicrobial and anticancer activities, suggesting these groups are critical for target binding .
Q. What synthetic strategies are commonly employed for this compound and its analogs?
Synthesis typically involves multi-step reactions:
- Step 1: Coupling of benzo[d][1,3]dioxol-5-ol with chloroacetyl chloride to form the ether linkage.
- Step 2: Reaction of the intermediate with 2-(2-fluorophenyl)thiazol-4-amine under basic conditions (e.g., triethylamine in DMF) to form the acetamide bond .
- Purification: Column chromatography or recrystallization from ethanol-DMF mixtures is used to isolate the final product . Reaction progress is monitored via TLC or HPLC to ensure purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C-NMR: Assigns proton and carbon environments, confirming the presence of the dioxole (δ 5.9–6.2 ppm for methylenedioxy protons) and thiazole (δ 7.5–8.5 ppm for aromatic protons) .
- HRMS: Validates molecular weight and isotopic patterns .
- FT-IR: Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological activities are reported for related thiazole-dioxole derivatives?
Thiazole derivatives demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities. For example, analogs with fluorophenyl substituents show enhanced activity against tyrosine kinases and bacterial biofilms . Standard assays include:
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
- Antimicrobial: Broth microdilution for MIC determination .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to accelerate etherification steps .
- Temperature Control: Maintain reflux conditions (80–100°C) for amide bond formation to minimize degradation .
- In-line Analytics: Implement HPLC-MS for real-time monitoring of reaction kinetics .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) .
- Compound Stability: Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) using LC-MS .
- Target Selectivity: Perform kinase profiling or proteomic analyses to identify off-target effects .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify substituents on the thiazole (e.g., replace fluorine with chlorine) or dioxole (e.g., methyl vs. ethyl groups) .
- Biological Testing: Use panels of related targets (e.g., EGFR, VEGFR) to map pharmacophore requirements .
- Computational Modeling: Combine docking studies (e.g., AutoDock Vina) with MD simulations to predict binding modes .
Q. What advanced analytical methods can identify degradation products or metabolites?
- LC-HRMS: Resolves degradation pathways (e.g., hydrolysis of the acetamide bond) .
- X-ray Crystallography: Confirms stereochemical stability of the thiazole ring .
- NMR Relaxometry: Detects conformational changes in solution .
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
